molecular formula C13H22O B13204306 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene

1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13204306
M. Wt: 194.31 g/mol
InChI Key: OEZTWJANKCCOGB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic chemical compound offered for research and development purposes. Spirocyclic scaffolds, such as this one, are of significant interest in medicinal chemistry due to their three-dimensional, saturated structures, which can contribute to favorable physicochemical properties in drug discovery efforts . These Fsp3 -enriched frameworks are considered "privileged structures" and are frequently explored for their potential to interact with biological targets, leading to diverse therapeutic applications . Research into analogous spiro[5.6]dodecane systems has shown promise in areas including the development of anticancer agents and the investigation of antiviral activity against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV) . The specific applications and mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to consult the scientific literature for the latest findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C13H22O/c1-11-7-6-8-12(2)13(11)9-4-3-5-10-14-13/h3,5,11-12H,4,6-10H2,1-2H3

InChI Key

OEZTWJANKCCOGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C12CCC=CCO2)C

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene, these methods would offer insights into its stability, reactivity, and three-dimensional shape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine key electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides an approximation of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.2eV
HOMO-LUMO Gap6.3eV
Dipole Moment1.8Debye

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT studies.

Conformational Analysis and Energy Landscapes

The spirocyclic nature of this compound, with its fused ring system, allows for multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. By systematically rotating bonds and calculating the potential energy of each resulting structure, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations. For this molecule, the relative orientations of the methyl groups and the conformation of the seven-membered oxepane (B1206615) ring would be of particular interest.

Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry is invaluable for understanding how chemical reactions occur. For the synthesis of this compound, theoretical studies can map out the most likely reaction pathways.

Transition State Analysis

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can be used to locate these transition states on the potential energy surface. For a hypothetical synthesis of this compound, such as an intramolecular etherification, transition state analysis would pinpoint the geometry of the atoms at the peak of the reaction energy barrier.

Energetic Profiling of Key Transformations

Table 2: Hypothetical Energetic Profile for a Key Synthetic Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Product-15.8

Note: This data is illustrative and represents a hypothetical reaction pathway.

Prediction of Spectroscopic Properties through Computational Methods

Computational models can predict the spectroscopic signatures of a molecule, which are essential for its experimental identification and characterization. For this compound, these predictions would be compared with experimental data if it were available.

Commonly predicted spectra include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods can calculate the chemical shifts of carbon and hydrogen atoms, which are fundamental parameters in NMR spectroscopy. Similarly, the vibrational frequencies of the molecule can be calculated to predict the absorption bands in an IR spectrum. These theoretical spectra can aid in the interpretation of experimental results and confirm the structure of the synthesized compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMRChemical shifts for methyl protons (~1.1-1.3 ppm), olefinic protons (~5.5-5.8 ppm)
¹³C NMRChemical shifts for spiro carbon (~80-90 ppm), olefinic carbons (~120-130 ppm)
IR SpectroscopyC-O stretch (~1100-1150 cm⁻¹), C=C stretch (~1640-1660 cm⁻¹)

Note: The values in this table are hypothetical and represent typical ranges for the specified functional groups.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of this compound at an atomic level. By solving Newton's equations of motion for the system, MD simulations can reveal the intricate conformational landscape, flexibility, and interactions of this spiroketal over a specific timescale. Such simulations are instrumental in understanding how the molecule's structural features, including the spirocyclic junction, the seven-membered oxepane ring, the cyclohexene (B86901) ring, and the methyl substituents, collectively influence its dynamic properties in various environments.

A typical MD simulation protocol for this compound would commence with the selection of an appropriate force field. Force fields are collections of equations and parameters that define the potential energy of the system and are crucial for accurately describing the molecular geometry and interactions. For a molecule containing ether and alkene functionalities within a complex ring system, force fields such as OPLS (Optimized Potentials for Liquid Simulations), AMBER (Assisted Model Building with Energy Refinement), or CHARMM (Chemistry at HARvard Macromolecular Mechanics) would be suitable choices. The initial 3D coordinates of the molecule would be generated and then subjected to energy minimization to relieve any steric strain.

Following minimization, the system would be solvated, often using a periodic box of explicit solvent molecules like water or a non-polar solvent like hexane, to mimic different chemical environments. The system is then gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. The final production run of the MD simulation generates trajectories that map the positions and velocities of all atoms over time, providing a detailed picture of the molecule's dynamic behavior.

Furthermore, the dynamics of the two methyl groups at the C1 and C5 positions can be monitored to understand their rotational freedom and their steric influence on the adjacent rings. The simulations can also provide insights into the solvent's effect on the molecule's conformation and dynamics, highlighting any specific solvent-solute interactions.

The detailed research findings from a hypothetical molecular dynamics simulation are often presented in data tables that summarize the simulation parameters and the key results. Below are examples of such tables, illustrating the kind of data that would be generated.

Table 1: Representative Molecular Dynamics Simulation Parameters for this compound
ParameterValue
Force FieldOPLS-AA
Solvent ModelTIP3P Water
Box Size40 x 40 x 40 ų
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation
ConformerPopulation (%)Relative Potential Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-Twist-Boat650.00C6-O7-C8-C9: -110
Boat-Chair251.25C6-O7-C8-C9: 75
Twist-Chair102.50C6-O7-C8-C9: 160

These tables showcase the setup of the simulation and the potential outcomes in terms of the distribution and energetics of different conformations. The data would allow researchers to build a comprehensive model of the dynamic behavior of this compound, which is essential for understanding its chemical reactivity and potential biological activity.

Reactivity and Chemical Transformations of 1,5 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene

Reactions Involving the Spiroketal Moiety

The spiroketal unit, a defining feature of the oxaspiro[5.6]dodecane system, is susceptible to reactions that disrupt its bicyclic structure. These transformations are often initiated by acidic or electrophilic reagents that activate one of the ethereal oxygen atoms.

Acid-catalyzed ring-opening of spiroketals is a characteristic reaction that proceeds through an oxocarbenium ion intermediate. In the presence of a nucleophile, this can lead to the formation of a functionalized monocyclic or acyclic product. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation and steric factors. For 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene, cleavage of the C-O bond can occur at either the six-membered or the seven-membered ring.

Table 1: Hypothetical Acid-Catalyzed Ring-Opening Reactions

Reagent Nucleophile Potential Product(s)
HCl Cl⁻ Monocyclic chloroether
H₂SO₄ H₂O Dihydroxy ketone

Note: The data in this table is hypothetical and based on general principles of spiroketal reactivity.

Spiroketal systems can undergo rearrangement reactions under specific conditions, often triggered by the formation of a reactive intermediate. For instance, epoxidation of a nearby double bond can initiate a cascade of bond migrations, leading to a significant structural reorganization of the spiroketal core. capes.gov.brnih.govnih.gov While specific studies on this compound are not prevalent, analogous systems have been shown to undergo such "inside-out" rearrangements. capes.gov.brnih.govnih.gov These complex transformations can be influenced by the stereochemistry of the starting material and the nature of the rearranging trigger.

Another potential rearrangement pathway involves a cyclopropanation-rearrangement cascade, which has been utilized in the enantioselective synthesis of chiral spiroketals. acs.orgacs.org This type of reaction proceeds through a cyclopropyl (B3062369) intermediate that subsequently rearranges to form the spiroketal framework.

Reactions at the Alkene Functionality (Dodec-9-ene)

The endocyclic double bond in the seven-membered ring of this compound is a site of rich reactivity, susceptible to a variety of addition and oxidation reactions.

Catalytic hydrogenation of the alkene will lead to the corresponding saturated spiroketal, 1,5-Dimethyl-7-oxaspiro[5.6]dodecane. The choice of catalyst can influence the stereoselectivity of the hydrogen addition. Homogeneous catalysts, such as Crabtree's catalyst, are known to be effective for the hydrogenation of substituted olefins. wikipedia.org Heterogeneous catalysts like palladium on carbon or platinum oxide are also commonly employed. acs.org The stereochemical outcome of the hydrogenation is dependent on the steric hindrance around the double bond, with hydrogen typically adding from the less hindered face of the molecule.

Table 2: Catalytic Hydrogenation of this compound

Catalyst Solvent Temperature (°C) Pressure (atm) Product
Pd/C Ethanol 25 1 1,5-Dimethyl-7-oxaspiro[5.6]dodecane
PtO₂ Acetic Acid 25 3 1,5-Dimethyl-7-oxaspiro[5.6]dodecane

Note: The data in this table is illustrative of typical hydrogenation conditions.

The double bond readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. The stereochemistry of the addition can be either syn or anti, depending on the specific electrophile and reaction conditions. Neighboring group participation from the spiroketal oxygen could also influence the stereochemical outcome of these reactions. acs.orgdocumentsdelivered.com

Table 3: Electrophilic Addition Reactions

Reagent Expected Major Product
HBr Bromo-1,5-dimethyl-7-oxaspiro[5.6]dodecane
Br₂ in CCl₄ Dibromo-1,5-dimethyl-7-oxaspiro[5.6]dodecane

Note: The data in this table is based on general principles of electrophilic addition to alkenes.

The alkene functionality can be oxidized to form various products, including epoxides, diols, or cleaved products, depending on the oxidizing agent used.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide. The stereoselectivity of epoxidation is influenced by steric hindrance, with the epoxidizing agent typically approaching from the less hindered face of the double bond.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to form dicarbonyl compounds.

Table 4: Oxidation Reactions of the Alkene

Reagent Product Type
m-CPBA Epoxide
OsO₄, NMO syn-Diol

Note: This table provides a general overview of expected oxidation products.

Functionalization of Methyl Groups and Other Saturated Centers

The functionalization of unactivated C-H bonds, such as those in methyl groups and other saturated centers of a molecule like this compound, represents a significant challenge in synthetic chemistry. These reactions typically require harsh conditions or highly reactive reagents to overcome the inert nature of sp³-hybridized carbon-hydrogen bonds.

General Reactivity:

The methyl groups at positions 1 and 5, as well as the saturated methylene (B1212753) groups within the spirocyclic framework, are generally unreactive towards common functionalization reagents under mild conditions. The reactivity of these centers is influenced by their steric accessibility and the electronic environment of the molecule.

Potential Transformation Pathways:

Free Radical Halogenation: This classic method involves the use of halogenating agents (e.g., N-bromosuccinimide) under UV irradiation or in the presence of a radical initiator. This could potentially lead to the mono- or poly-halogenation of the methyl groups or other accessible saturated positions. The selectivity of this reaction is often low, leading to a mixture of products.

Oxidative Functionalization: Strong oxidizing agents can be employed to introduce oxygen-containing functional groups. For instance, oxidation could potentially convert a methyl group to a hydroxymethyl, aldehyde, or carboxylic acid group. However, such reactions often lack selectivity and can lead to the cleavage of C-C bonds or oxidation of the double bond in the cycloheptene (B1346976) ring.

Illustrative Data on Analogous Systems:

To provide context, the following table summarizes typical conditions for the functionalization of saturated centers in related organic molecules, though not specifically for the target compound.

TransformationReagent(s)ConditionsPotential Product(s)
Radical BrominationN-Bromosuccinimide (NBS), AIBNReflux in CCl₄Brominated derivatives
OxidationKMnO₄, heatAqueous, basicCarboxylic acids, diols
C-H ActivationTransition metal catalystsHigh temperatureAlkenes, functionalized alkanes

Note: The data in this table is illustrative and represents general transformations for saturated hydrocarbons. The reactivity of this compound under these conditions has not been experimentally verified in the available literature.

Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for a wide array of organic transformations. For a molecule like this compound, the olefinic bond within the cycloheptene ring is the most likely site for metal-catalyzed reactions.

Reactions Involving the Alkene Moiety:

The double bond at the 9-position is a key reactive handle for various metal-catalyzed processes:

Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel would be expected to reduce the double bond, yielding the corresponding saturated spiro ether, 1,5-Dimethyl-7-oxaspiro[5.6]dodecane.

Metathesis: Ring-closing metathesis (RCM) or cross-metathesis reactions catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts) could potentially be employed if a suitable diene precursor is available, though this is less relevant to the pre-formed spirocycle itself.

Epoxidation: Metal-catalyzed epoxidation, for instance using a titanium-tartrate complex (Sharpless epoxidation) or a manganese-salen complex (Jacobsen epoxidation), could convert the double bond into an epoxide.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, would yield the corresponding aldehyde.

Wacker-Type Oxidation: Palladium-catalyzed oxidation in the presence of a suitable oxidant could convert the alkene into a ketone.

Potential C-H Activation:

More advanced metal-catalyzed reactions could target the C-H bonds of the saturated portions of the molecule, although this is generally more challenging. Catalysts based on rhodium, iridium, or palladium have been developed for the directed or non-directed C-H functionalization of alkanes. The ether oxygen could potentially act as a directing group to facilitate C-H activation at a nearby position.

Summary of Potential Metal-Catalyzed Reactions:

The table below outlines potential metal-catalyzed transformations that this compound could undergo, based on the known reactivity of similar olefin-containing compounds.

Reaction TypeCatalystReagent(s)Expected Product
HydrogenationPd/CH₂1,5-Dimethyl-7-oxaspiro[5.6]dodecane
Epoxidationm-CPBA or metal catalystPeroxy acid9,10-Epoxy-1,5-dimethyl-7-oxaspiro[5.6]dodecane
DihydroxylationOsO₄NMO1,5-Dimethyl-7-oxaspiro[5.6]dodecane-9,10-diol
Heck ReactionPd(OAc)₂Aryl halide, base9-Aryl-1,5-dimethyl-7-oxaspiro[5.6]dodec-9-ene

Disclaimer: The reactions and products listed in this table are hypothetical and based on the general principles of organic chemistry. Specific experimental data for this compound is not available in the surveyed literature.

Potential Advanced Applications and Broader Research Impact of 1,5 Dimethyl 7 Oxaspiro 5.6 Dodec 9 Ene Analogues

Role in Complex Molecule Synthesis (e.g., Natural Products, Bioactive Scaffolds)

The oxaspiro[5.6]dodecane skeleton serves as a valuable building block in the synthesis of complex and biologically active molecules. Its rigid, yet three-dimensional, structure can impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, which are crucial for drug development. researchgate.net The incorporation of this spirocyclic system can lead to the creation of novel bioactive scaffolds with potential therapeutic applications.

A notable example is the synthesis of a series of 8-oxaspiro[5.6]dodecane derivatives that have been investigated for their potential as anticancer agents. preprints.orgresearchgate.netnih.gov These compounds were designed and synthesized to target nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various cancers. The oxaspiro[5.6]dodecane core provided a rigid scaffold upon which various functional groups could be systematically added and evaluated for their biological activity. researchgate.netnih.gov This approach highlights the utility of the oxaspiro[5.6]dodecane framework in generating libraries of compounds for high-throughput screening and lead optimization in drug discovery.

The synthesis of such analogues often involves multi-step sequences, starting from commercially available materials and employing key reactions to construct the spirocyclic core. These synthetic strategies allow for the introduction of diverse substituents, enabling a thorough exploration of the structure-activity relationship (SAR) and the identification of potent and selective inhibitors. nih.gov

Scaffold Design for Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The development of high-quality probes requires scaffolds that are not only selective for their target but also possess appropriate physicochemical properties for use in cellular and in vivo models. rsc.org The oxaspiro[5.6]dodecane scaffold, with its tunable properties, is an attractive candidate for the design of such probes.

For instance, the development of fluorescently labeled probes allows for the visualization and tracking of biological targets within living cells. researchgate.net A chemical probe based on a bioactive oxaspiro[5.6]dodecane scaffold could be functionalized with a fluorophore to enable studies on the localization, trafficking, and dynamics of its target protein. The rigid nature of the spirocyclic core can help in presenting the recognition elements and the reporter group in a well-defined spatial orientation, which can be crucial for maintaining target affinity and minimizing off-target effects. artmolecule.fr

The synthesis of such probes would involve the strategic incorporation of a linker arm onto the oxaspiro[5.6]dodecane scaffold, to which a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, can be attached. rsc.org This modular approach allows for the generation of a variety of probes for different applications, including target identification, validation, and imaging.

Development of Novel Synthetic Methodologies Inspired by the Spirocyclic System

The pursuit of efficient and stereoselective methods for the synthesis of spirocyclic systems like oxaspiro[5.6]dodecane continues to drive innovation in synthetic organic chemistry. The challenges associated with constructing the spirocyclic core have inspired the development of novel synthetic strategies.

One approach involves the use of catalytic multicomponent reactions to assemble the spirocyclic framework in a single step from simple precursors. Such methods are highly desirable as they offer a rapid and efficient route to complex molecular architectures. For example, lanthanide-catalyzed reactions of gem-dihydroperoxides with dialdehydes and primary arylamines have been shown to produce tetraoxaspirocycloalkanes, demonstrating the potential of catalysis in spirocycle synthesis.

Furthermore, the synthesis of oxaspiro[5.6]dodecane derivatives often relies on key transformations such as epoxide ring-opening reactions. preprints.org The regioselectivity of these reactions is crucial for controlling the final structure of the molecule and has been a subject of synthetic investigation. The insights gained from these studies can be applied to the development of new synthetic methodologies for the construction of other complex spirocyclic systems.

Future Directions in Oxaspiro[5.6]dodecane Research

The field of oxaspiro[5.6]dodecane research is poised for significant advancements. The growing interest in three-dimensional molecular scaffolds in drug discovery is likely to fuel further exploration of this and other spirocyclic systems. nih.gov

Future research will likely focus on several key areas:

Expansion of Chemical Space: The development of new synthetic methods will enable the creation of a wider diversity of oxaspiro[5.6]dodecane analogues with novel substitution patterns and functional groups. This will provide a richer pool of compounds for screening against a variety of biological targets.

Exploration of New Biological Targets: While research has focused on targets like NNMT, the oxaspiro[5.6]dodecane scaffold holds promise for modulating the activity of other proteins. Future studies will likely investigate the potential of these compounds in other disease areas, such as infectious diseases and neurological disorders.

Advanced Chemical Biology Applications: The development of more sophisticated chemical probes based on the oxaspiro[5.6]dodecane scaffold will enable a deeper understanding of complex biological systems. This could include the development of photoaffinity probes for target identification or probes for use in advanced imaging techniques.

Integration with Computational Methods: The use of computational modeling and machine learning will play an increasingly important role in the design of new oxaspiro[5.6]dodecane analogues with improved potency, selectivity, and pharmacokinetic properties.

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